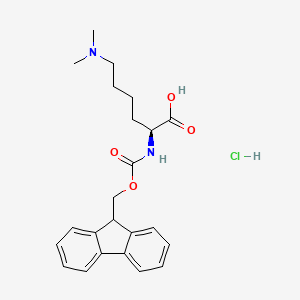

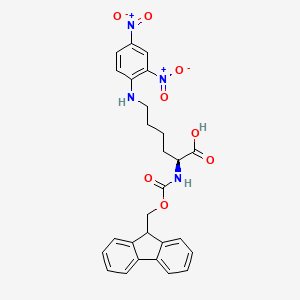

Fmoc-D-Lys(Dnp)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

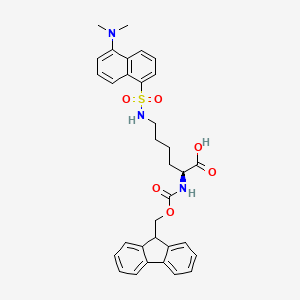

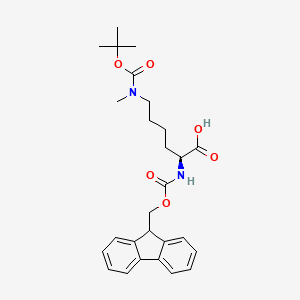

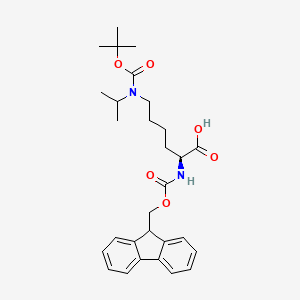

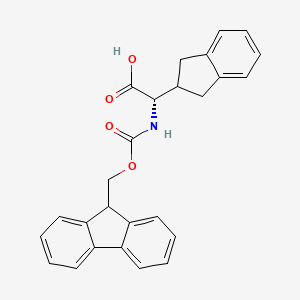

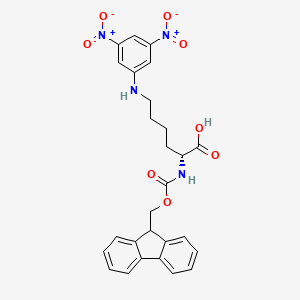

“Fmoc-D-Lys(Dnp)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis . The “Fmoc” group is a protective group used in solid-phase peptide synthesis, and “Dnp” is a dinitrophenyl group .

Synthesis Analysis

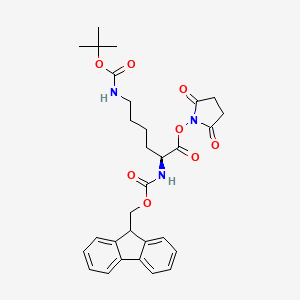

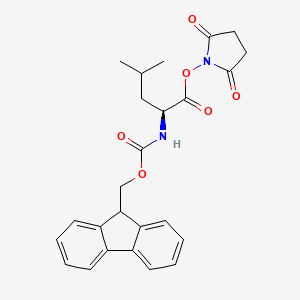

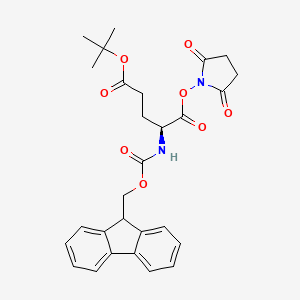

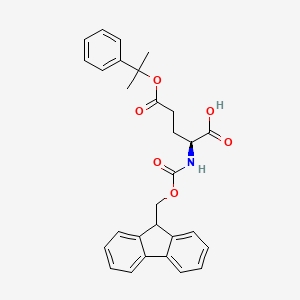

The synthesis of “this compound” involves the use of Fmoc solid-phase peptide synthesis methodology . This method requires handles that attach the growing peptides to the polymeric support and can be cleaved under appropriate conditions, while maintaining intact the side-chain protecting groups .

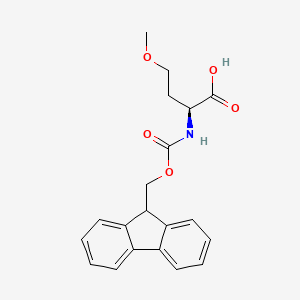

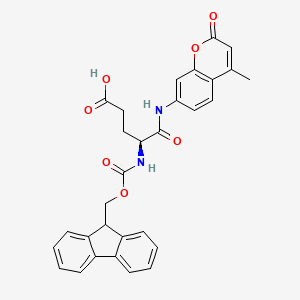

Molecular Structure Analysis

The molecular formula of “this compound” is C34H31N4O9X, and its molecular weight is 639.63 . The structure includes an aromatic portion, such as the Fmoc protecting group .

Chemical Reactions Analysis

“this compound” has the ability to self-assemble and gel in aqueous solution . This gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved papers. However, it’s known that peptide-based hydrogels, like those formed by “this compound”, are soft materials formed by water-swollen networks .

作用機序

Mode of Action

The mode of action of Fmoc-D-Lys(Dnp)-OH involves its role in the synthesis of peptides. The compound is used in Fmoc solid-phase peptide synthesis, a technique that has matured considerably and is now the standard approach for the routine production of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of Fmoc-aa-OxymaPure (active ester) and Fmoc-peptide resin .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in peptide synthesis. The compound is part of a class of synthetic hydrogel-forming amphiphilic cationic peptides, which have been proposed as a scaffold for bioprinting applications . These peptides self-assemble and gel in aqueous solution, a process allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals forces, hydrogen bonding, and π–π stacking .

Pharmacokinetics

It is known that the compound forms part of peptide-based hydrogels, which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .

Result of Action

The result of the action of this compound is the formation of peptide-based hydrogels. These hydrogels are soft materials formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features . They display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s ability to form hydrogels is dependent on the correct balancing among aggregation forces within the peptide sequences . Additionally, the swelling ratios of the hydrogels, which can impact their properties and applications, are measured by adding water to each hydrogel sample and subsequently incubating them at a specific temperature .

実験室実験の利点と制限

One of the main advantages of Fmoc-D-Lys(Dnp)-OH is its versatility in the laboratory. It can be used as a building block for the synthesis of various peptides and peptidomimetics, which have shown promising results in drug discovery and development. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.

将来の方向性

There are several future directions for the study of Fmoc-D-Lys(Dnp)-OH. One area of interest is the development of new synthetic methods for the production of this compound, which may reduce the cost of the compound. Another area of interest is the study of the interaction between this compound and specific receptors or enzymes, which may lead to the development of new drugs or therapies. Additionally, the use of this compound as a probe for the study of protein-protein interactions may lead to the discovery of new cellular pathways and mechanisms.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research in this area may lead to the development of new drugs or therapies and the discovery of new cellular pathways and mechanisms.

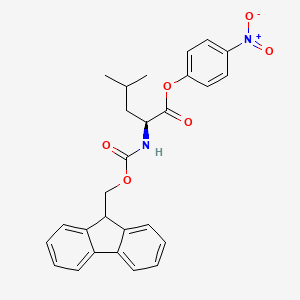

合成法

The synthesis of Fmoc-D-Lys(Dnp)-OH involves the protection of the amino and carboxyl groups of lysine with the Fmoc and Boc groups, respectively. The Fmoc group is then deprotected, and the Dnp group is added to the amino group. The final product is obtained by removing the Boc group with TFA. This method has been widely used in the laboratory for the synthesis of this compound.

科学的研究の応用

生体医用アプリケーション

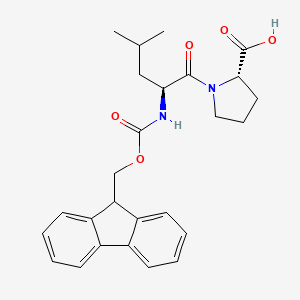

Fmoc-D-Lys(Dnp)-OHは、ペプチドベースのハイドロゲル(PHGs)の作製に使用されます {svg_1}. PHGsは、薬物送達やイメージングのための診断ツールなど、生物学的、生体医用、バイオテクノロジーの用途に適した生体適合性材料です {svg_2}.

薬物送達

この化合物は、薬物送達の分野で重要な役割を果たしています。 この化合物によって形成されたハイドロゲルは、薬物を体内の特定の部分に送達するために使用できます {svg_3}.

イメージングのための診断ツール

This compoundは、イメージングのための診断ツールの作製にも使用されます。 この化合物によって形成されたハイドロゲルは、イメージング技術のコントラストを向上させることができ、さまざまな状態をより簡単に診断できます {svg_4}.

組織工学

この化合物は、組織工学に使用されています。 具体的には、より硬い(G' = 2526 Pa)Fmoc-K3ハイドロゲルは、組織工学のための潜在的な材料として機能し、細胞接着、生存、複製を完全にサポートします {svg_5}.

ペプチド合成

This compoundは、Fmoc/tBu固相合成に使用されます。これは、研究および産業の両方でペプチド合成のための選択の方法です {svg_6}.

グリーンケミストリー

この化合物は、グリーンケミストリーの分野でも関連しています。 最近の研究では、固相ペプチド合成(SPPS)でより環境に優しい溶媒を使用することが提案されており、this compoundはこれらのより環境に優しい合成プロセスに役割を果たしています {svg_7}.

特性

IUPAC Name |

(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c32-26(33)25(11-5-6-12-28-17-13-18(30(35)36)15-19(14-17)31(37)38)29-27(34)39-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,13-15,24-25,28H,5-6,11-12,16H2,(H,29,34)(H,32,33)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGITEQCSCXMRC-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。